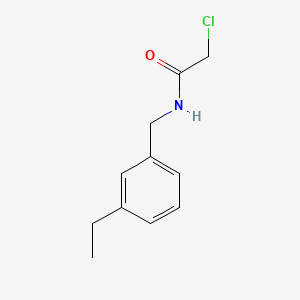
2-Chloro-N-(3-ethylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-ethylbenzyl)acetamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-ethylbenzyl group, and the hydrogen atom of the acetamide is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide typically involves the reaction of 3-ethylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-ethylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-ethylbenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at reflux temperature.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the ethyl group.
Major Products
Nucleophilic substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 3-ethylbenzylamine and chloroacetic acid.
Oxidation: The major product is 3-ethylbenzoic acid.
Scientific Research Applications
2-Chloro-N-(3-ethylbenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amide group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming a covalent bond with the active site or by blocking the substrate binding site. The ethylbenzyl group enhances its hydrophobic interactions with the target protein, improving its overall efficacy.
Comparison with Similar Compounds
2-Chloro-N-(3-ethylbenzyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(3-chlorophenyl)acetamide: This compound has a chlorine atom on the phenyl ring, which can affect its reactivity and binding properties.
2-Chloro-N-(3-nitrophenyl)acetamide: The presence of a nitro group can enhance its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.
2-Chloro-N-(3-methoxyphenyl)acetamide: The methoxy group can increase its solubility in organic solvents and affect its binding interactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the acetamide scaffold in chemical synthesis and biological research.
Properties
IUPAC Name |
2-chloro-N-[(3-ethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(6-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNZNDOFIZGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


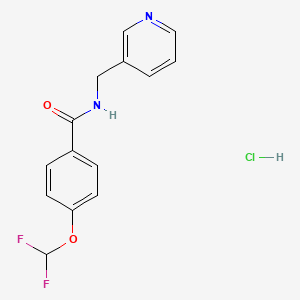
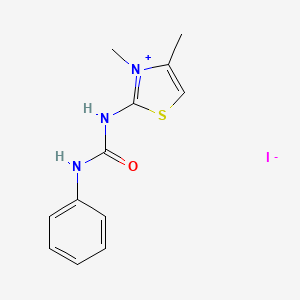


![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)

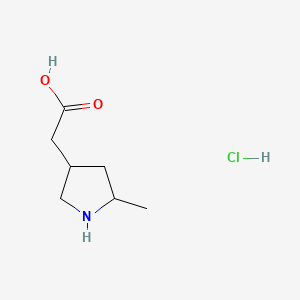
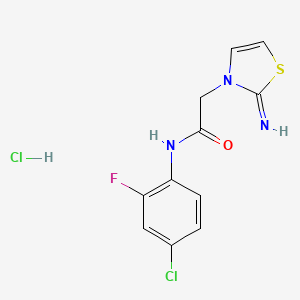
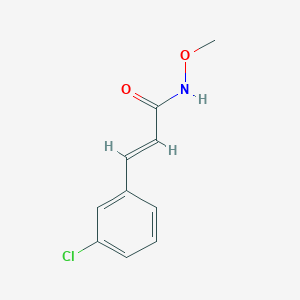
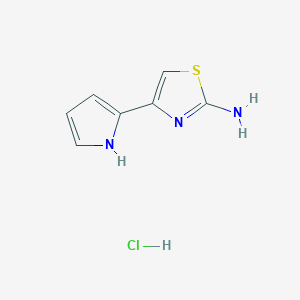

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-prop-2-enylthiourea](/img/structure/B7452282.png)
